N-Allyl-N'-ethylthiourea
Description
Contextualization within Thiourea (B124793) Chemistry and Derivatives
N-Allyl-N'-ethylthiourea is an organosulfur compound and a member of the thiourea family. The core structure of thiourea, SC(NH₂)₂, is analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom, a substitution denoted by the "thio-" prefix. google.commdpi.com Thioureas can exist in two tautomeric forms: the thione form, which is more common, and the thiol form (isothiourea). google.com
This compound is classified as a disubstituted thiourea, meaning that one hydrogen atom on each of the two nitrogen atoms of the parent thiourea molecule has been replaced by another functional group. researchgate.net In this case, the substituents are an allyl group (–CH₂–CH=CH₂) and an ethyl group (–CH₂CH₃). Current time information in Bangalore, IN. The general formula for thiourea derivatives is (R₁R₂N)(R₃R₄N)C=S. google.comgoogle.com The presence of the sulfur atom and two amino groups makes the thiourea scaffold a versatile building block in organic synthesis. google.comchemicalbook.com
Significance of Thiourea Scaffold in Academic Research
The thiourea scaffold is a focal point of significant academic and industrial research due to its wide-ranging applications. Thiourea derivatives are recognized for their diverse biological activities and are investigated for potential use as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. google.commdpi.comchemicalbook.com The biological potential of these compounds often depends on the nature of the substituents attached to the core thiourea structure. google.comCurrent time information in Bangalore, IN.
Beyond medicinal chemistry, these derivatives are crucial in other fields. In agriculture, they are explored as pesticides, herbicides, and plant growth regulators. researchgate.netgoogle.com The thiourea core, with its electron-donating sulfur and nitrogen atoms, acts as an excellent ligand, forming stable complexes with a wide array of metal ions. mdpi.com This property makes them valuable in coordination chemistry, analytical chemistry, and materials science, where they can serve as precursors for metal complexes, components of polymers, and corrosion inhibitors. nih.govanalis.com.my
Scope and Objectives of Current Research on this compound
Current research on this compound itself is not extensively documented in dedicated studies but can be understood through the broader investigation of N-substituted thioureas. The primary objectives of studying such compounds include exploring their potential as ligands for metal complexes, investigating their reactivity in organic synthesis, and assessing their utility as monomers in polymer science. Research on closely related N-allyl thiourea derivatives focuses on their role as building blocks for synthesizing heterocyclic compounds like thiazolines. himedialabs.com Furthermore, studies involving N-ethylthiourea examine its coordination behavior with various metals, including rhenium and antimony. fishersci.comsmolecule.com Therefore, the scope of research interest in this compound lies in its potential to combine the functionalities of both the allyl and ethyl substituted thioureas, particularly in coordination chemistry and as a precursor in chemical synthesis.
Structure
3D Structure
Properties
CAS No. |
32900-09-7 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2S/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
InChI Key |
MMNIUSWSBKDYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCC=C |
Origin of Product |
United States |
Chemical and Physical Properties of N Allyl N Ethylthiourea
Tabulated Physical and Chemical Properties
The fundamental physical and chemical properties of N-Allyl-N'-ethylthiourea are compiled from chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 1-ethyl-3-prop-2-enylthiourea | vulcanchem.com |
| CAS Number | 32900-09-7 | Current time information in Bangalore, IN.vulcanchem.com |
| Molecular Formula | C₆H₁₂N₂S | Current time information in Bangalore, IN.vulcanchem.com |
| Molecular Weight | 144.24 g/mol | vulcanchem.com |
| Boiling Point | 190.1 °C at 760 mmHg | vulcanchem.com |
| Density | 0.992 g/cm³ | vulcanchem.com |
| Flash Point | 68.7 °C | vulcanchem.com |
| InChI Key | MMNIUSWSBKDYQT-UHFFFAOYSA-N | vulcanchem.com |
Spectroscopic Data (NMR, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, the protons of the ethyl group would be expected to appear as a triplet (for the –CH₃) and a quartet (for the –CH₂–). For the allyl group, complex multiplet signals would be expected for the vinyl protons (–CH=CH₂) and a doublet for the methylene (B1212753) protons (–NH–CH₂–). mdpi.com Based on an analogous compound, 1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thiourea, the allylic vinyl protons are predicted to resonate between δ 5.1–5.9 ppm, with the adjacent methylene protons appearing between δ 3.5–4.5 ppm. researchgate.net The thiourea (B124793) N-H protons typically appear as broad singlets. researchgate.net
In a ¹³C NMR spectrum, the key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate at a characteristic downfield shift, predicted to be near δ 175 ppm for similar structures. researchgate.net Signals for the carbons of the ethyl and allyl groups would also be present in their expected regions. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=S (thione) stretching vibration is a hallmark of thiourea derivatives. The N–H stretching vibrations would appear as distinct bands in the region of 3100-3400 cm⁻¹. Additionally, bands corresponding to C–N stretching and N–H bending would be visible. The presence of the allyl group would be confirmed by C=C stretching and =C–H bending vibrations. fishersci.comsmolecule.com
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of N-Allyl-N'-ethylthiourea. By analyzing the vibrational modes of the molecule, detailed information about its constituent chemical bonds and their immediate environment can be obtained.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique signature of the compound's functional groups.
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching vibrations of its primary functional groups: the N-H, C-N, and C=S bonds. While a directly published spectrum for this compound is not widely available, data from analogous N,N'-disubstituted thioureas provide a reliable basis for assigning these characteristic vibrational modes. researchgate.netscispace.comresearchgate.net
The N-H stretching vibrations (νNH) are typically observed in the region of 3100-3400 cm⁻¹. researchgate.net In this compound, the presence of two N-H groups, one attached to the allyl substituent and the other to the ethyl group, may give rise to distinct bands in this region. The precise position of these bands is sensitive to hydrogen bonding.
The C-N stretching vibration (νCN) is another important diagnostic peak. In thiourea (B124793) derivatives, this mode often appears in the range of 1200-1400 cm⁻¹. iosrjournals.org The coupling of this vibration with other modes can sometimes make its precise assignment complex.
The thiocarbonyl or C=S stretching vibration (νCS) is a key marker for the thiourea core. This band is typically found in the region of 700-850 cm⁻¹. However, its intensity can be weak, and it can be coupled with other vibrations, making its identification challenging. Studies on related thiourea compounds show that the C=S stretching bands can also appear at higher wavenumbers, sometimes in conjunction with other bands. researchgate.net
Table 1: Postulated FT-IR Vibrational Mode Assignments for this compound Based on Analogous Compounds
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
| ν(NH) | N-H Stretching | 3100 - 3400 | researchgate.net |
| ν(C=C) | Allyl C=C Stretching | ~1640 | |
| δ(NH) + ν(CN) | N-H Bending and C-N Stretching | 1500 - 1600 | iosrjournals.org |
| ν(CN) | C-N Stretching | 1200 - 1400 | iosrjournals.org |
| ν(CS) | C=S Stretching | 700 - 850 |
The vibrational frequencies of the N-H and C=S groups in this compound are particularly sensitive to intermolecular interactions, primarily hydrogen bonding. In the solid state or in concentrated solutions, the N-H groups can act as hydrogen bond donors, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. This leads to a broadening and a red shift (shift to lower wavenumbers) of the ν(NH) band in the FT-IR spectrum. iosrjournals.org The extent of this shift provides an indication of the strength of the hydrogen bonding network within the material. The formation of these intermolecular hydrogen bonds can lead to the self-assembly of thiourea derivatives into various supramolecular structures. scispace.com
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the FT-IR spectrum.
In many cases, vibrational modes that are weak in FT-IR are strong in Raman spectra, and vice versa. For this compound, the C=S stretching vibration, which can be weak in the infrared, is often more prominent in the Raman spectrum. This makes Raman spectroscopy a valuable tool for definitively identifying the thiocarbonyl group. Similarly, the C=C stretching of the allyl group would be expected to produce a strong Raman signal. In contrast, the N-H stretching vibrations are typically weaker in Raman spectra compared to FT-IR.
Table 2: Anticipated Raman Active Modes for this compound
| Vibrational Mode | Functional Group | Expected Raman Activity | Reference |
| ν(CH₂) | C-H Stretching | Strong | |
| ν(C=C) | Allyl C=C Stretching | Strong | |
| ν(CN) | C-N Stretching | Medium | scispace.com |
| ν(CS) | C=S Stretching | Strong | scispace.com |
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity and mapping its electronic landscape.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their distinct chemical environments and their relationships with neighboring protons.
The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the different types of protons present in the allyl and ethyl groups, as well as the N-H protons of the thiourea backbone. The chemical shift of each proton is influenced by its local electronic environment, with electronegative atoms such as nitrogen and sulfur causing a downfield shift (to a higher ppm value).
The protons of the ethyl group are influenced by the adjacent nitrogen atom. The methylene (B1212753) protons (-CH2-) are directly attached to the nitrogen and are therefore expected to be more deshielded than the methyl protons (-CH3). The protons of the allyl group exhibit characteristic shifts for vinylic and allylic protons. The internal vinylic proton (-CH=) is typically found further downfield than the terminal vinylic protons (=CH2) due to its substitution pattern. The allylic protons (-CH2-N) are also shifted downfield by the adjacent nitrogen atom. The two N-H protons of the thiourea moiety are expected to appear as broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.
A predicted ¹H NMR spectrum provides the following estimated chemical shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | 1.25 |
| -CH₂- (ethyl) | 3.55 |
| -CH₂- (allyl) | 4.15 |
| =CH₂ (allyl, cis) | 5.20 |
| =CH₂ (allyl, trans) | 5.25 |
| -CH= (allyl) | 5.85 |
| N-H (ethyl side) | 7.30 |
| N-H (allyl side) | 7.50 |
Spin-spin coupling, or J-coupling, in the ¹H NMR spectrum provides valuable information about the connectivity of protons within the molecule. The multiplicity of a signal (e.g., singlet, doublet, triplet) indicates the number of adjacent, non-equivalent protons.
Ethyl Group: The methyl protons (-CH₃) are adjacent to the two methylene protons (-CH₂-), and are therefore expected to appear as a triplet. The methylene protons are adjacent to the three methyl protons and will appear as a quartet. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.
Allyl Group: The spectroscopy of the allyl group is more complex due to the different coupling constants between the vinylic protons.
The allylic methylene protons (-CH₂-N) are coupled to the vinylic methine proton (-CH=), resulting in a doublet.
The terminal vinylic protons (=CH₂) are diastereotopic and will appear as two separate signals. They are coupled to the vinylic methine proton with different coupling constants for the cis and trans relationships, and they also exhibit a smaller geminal coupling to each other. This results in each of the terminal vinylic protons appearing as a doublet of doublets.
The vinylic methine proton (-CH=) is coupled to the allylic methylene protons and both terminal vinylic protons, leading to a complex multiplet, often a doublet of doublets of triplets.
N-H Protons: The N-H protons can couple with adjacent protons on the ethyl and allyl groups, which can further complicate the splitting patterns of the methylene signals. However, due to rapid chemical exchange or quadrupole broadening from the nitrogen atom, these couplings are not always resolved, and the N-H signals often appear as broad singlets.
Predicted coupling constants (J values) are crucial for a detailed analysis:
| Coupling Interaction | Predicted Coupling Constant (Hz) |
| ³J (H₃C-CH₂) | 7.2 |
| ³J (N-CH₂-CH=) | 5.5 |
| ³J (H-C=C-H trans) | 17.0 |
| ³J (H-C=C-H cis) | 10.0 |
| ²J (H₂C=) | 1.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
The chemical shifts in a ¹³C NMR spectrum are highly dependent on the electronic environment of the carbon atom. Electronegative atoms cause a downfield shift, and the hybridization state of the carbon also plays a significant role.
In this compound, five distinct carbon signals are expected. The most downfield signal is anticipated for the thiocarbonyl carbon (C=S) due to the double bond to the electronegative sulfur atom and its bonding to two nitrogen atoms. The carbons of the allyl group will show characteristic shifts for sp² hybridized carbons in the vinylic region and an sp³ hybridized carbon in the allylic region. The ethyl group carbons will appear in the upfield, aliphatic region of the spectrum.
A predicted ¹³C NMR spectrum yields the following assignments:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | 14.5 |
| -CH₂- (ethyl) | 41.0 |
| -CH₂- (allyl) | 50.0 |
| =CH₂ (allyl) | 117.0 |
| -CH= (allyl) | 133.0 |
| C=S (thiourea) | 183.0 |
The chemical shift of a carbon atom in a ¹³C NMR spectrum is a strong indicator of its hybridization state.
sp³ Hybridized Carbons: Carbons in single bonds (alkanes and substituted alkanes) typically resonate in the upfield region of the spectrum, generally between 0 and 90 ppm. In this compound, the methyl carbon (-CH₃) and the two methylene carbons (-CH₂- from both the ethyl and allyl groups) fall into this category. Their specific shifts are influenced by the attached nitrogen atoms.
sp² Hybridized Carbons: Carbons involved in double bonds (alkenes and carbonyls) are found further downfield. The vinylic carbons of the allyl group (=CH- and =CH₂) resonate in the characteristic alkene region, typically between 100 and 150 ppm. The thiocarbonyl carbon (C=S) is also sp² hybridized and is significantly shifted downfield due to the influence of the sulfur and nitrogen atoms, appearing at a very high chemical shift. bhu.ac.inlibretexts.org
The distinct chemical shift ranges for the different hybridization states allow for a clear and unambiguous assignment of each carbon atom within the this compound molecule.
Two-Dimensional (2D) NMR Techniques
2D NMR spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by resolving overlapping signals and establishing correlations between different nuclei.
Correlated Spectroscopy (COSY) for Proton-Proton Correlations
Correlated Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled to each other, typically through two to three bonds. huji.ac.ilmnstate.edu The resulting spectrum displays the 1D proton NMR spectrum on both axes, with diagonal peaks representing the individual proton signals and cross-peaks indicating coupling between protons. mnstate.edulibretexts.org The presence of a cross-peak between two diagonal peaks signifies that the corresponding protons are in close proximity within the molecular structure, allowing for the tracing of proton-proton connectivity networks. huji.ac.illibretexts.org
For this compound, a COSY experiment would be instrumental in confirming the connectivity within the allyl and ethyl groups. The following correlations would be expected:
Ethyl Group: A cross-peak between the methylene protons (-CH2-) and the methyl protons (-CH3) of the ethyl group.
Allyl Group: Cross-peaks connecting the vinyl protons (=CH- and =CH2) and the allylic methylene protons (-CH2-). Specifically, the methine proton (=CH-) would show correlations to both the terminal vinyl protons (=CH2) and the allylic methylene protons (-CH2-CH=).
A hypothetical COSY data table for this compound is presented below:
| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Correlation Type |
| ~3.5 (q, 2H, -CH2-CH3) | ~1.2 (t, 3H, -CH2-CH3) | ³J (vicinal) |
| ~4.0 (d, 2H, -CH2-CH=) | ~5.9 (m, 1H, -CH=CH2) | ³J (vicinal) |
| ~5.9 (m, 1H, -CH=CH2) | ~5.2 (m, 2H, -CH=CH2) | ³J (vicinal) & ⁴J (allylic) |
Heteronuclear Single Quantum Coherence (HSQC) for Direct C-H Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.canih.govlibretexts.org The resulting spectrum has a proton axis and a carbon axis, with each peak representing a direct one-bond C-H connection. libretexts.org This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. mcdb.ca
In the context of this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For instance, the protons of the ethyl group's methylene would show a correlation to the methylene carbon signal, and the methyl protons to the methyl carbon signal. Similarly, each proton in the allyl group would correlate to its respective carbon atom.
A representative HSQC data table for this compound is shown below:
| Proton (δ, ppm) | Carbon (δ, ppm) | Assignment |
| ~1.2 (t, 3H) | ~15 | Ethyl -CH3 |
| ~3.5 (q, 2H) | ~40 | Ethyl -CH2- |
| ~4.0 (d, 2H) | ~50 | Allyl -CH2- |
| ~5.2 (m, 2H) | ~117 | Allyl =CH2 |
| ~5.9 (m, 1H) | ~134 | Allyl =CH- |
| N/A | ~183 | Thiourea C=S |
Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.orgnih.govustc.edu.cn This technique is particularly useful for connecting different spin systems that are separated by heteroatoms or quaternary carbons, thus helping to piece together the complete molecular skeleton. researchgate.nete-bookshelf.de
For this compound, HMBC would be crucial for establishing the connectivity across the thiourea core. Key long-range correlations would include:
The protons of the ethyl group's methylene (-CH2-) showing a correlation to the thiourea carbon (C=S).
The protons of the allyl group's methylene (-CH2-) also showing a correlation to the thiourea carbon (C=S).
The protons of the ethyl group's methylene (-CH2-) correlating to the methyl carbon (-CH3).
The protons of the allyl group's methylene (-CH2-) correlating to the vinyl carbons (=CH- and =CH2).
A predicted HMBC correlation table for this compound is as follows:
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Correlation Type |
| ~1.2 (Ethyl -CH3) | ~40 (Ethyl -CH2-) | ²J |
| ~3.5 (Ethyl -CH2-) | ~15 (Ethyl -CH3), ~183 (C=S) | ²J, ³J |
| ~4.0 (Allyl -CH2-) | ~134 (Allyl =CH-), ~183 (C=S) | ²J, ³J |
| ~5.9 (Allyl =CH-) | ~50 (Allyl -CH2-), ~117 (Allyl =CH2) | ²J, ²J |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
n-π and π-π Transitions of the Thiourea Chromophore**
The thiourea moiety (-NH-C(S)-NH-) in this compound acts as a chromophore, a group responsible for absorbing light. ijprajournal.comupi.edu This chromophore gives rise to characteristic electronic transitions. The two primary transitions are:
π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy transition, resulting in a strong absorption band typically in the shorter wavelength UV region. ijprajournal.commasterorganicchemistry.com
n → π* transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur and nitrogen atoms) to a π* antibonding orbital. This is a lower-energy transition and results in a weaker absorption band at a longer wavelength compared to the π → π* transition. ijprajournal.commasterorganicchemistry.com
For simple thioureas, the intense π → π* transition is often observed around 240-260 nm, while the weaker n → π* transition appears at higher wavelengths, sometimes extending into the near-UV region. scispace.com
Influence of Substitution and Coordination on Electronic Spectra
The electronic absorption spectrum of this compound is influenced by the presence of the allyl and ethyl substituents. These alkyl groups can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted thiourea.
Furthermore, the coordination of this compound to a metal center would significantly alter its electronic spectrum. Upon coordination, typically through the sulfur atom, the electron density around the thiourea chromophore changes. This change in electron distribution affects the energy levels of the molecular orbitals involved in the electronic transitions. Consequently, shifts in the λmax values for both the n → π* and π → π* transitions are expected. The nature and magnitude of these shifts can provide valuable information about the formation and nature of the metal-ligand bond. scispace.com For instance, coordination can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the specific metal and the coordination geometry.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing crucial information about its molecular weight and fragmentation behavior. This section delves into the characterization of its molecular ion and the interpretation of its fragmentation patterns, alongside the application of high-resolution mass spectrometry for unambiguous elemental composition determination.
In electron ionization (EI) mass spectrometry, this compound (C6H12N2S) is expected to exhibit a distinct molecular ion peak (M•+). The nominal molecular weight of this compound is 144 g/mol . The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule. whitman.edu
The fragmentation of this compound is governed by the presence of the allyl and ethyl groups, as well as the thiourea core. The fragmentation process is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the sulfur or nitrogen atoms, leading to the formation of a radical cation. msu.edu The subsequent cleavage of bonds is directed by the stability of the resulting fragments.
Key fragmentation pathways anticipated for this compound include:
α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen and sulfur) is a common fragmentation route. creative-proteomics.com For this compound, this can involve the cleavage of the C-N bonds.
Allylic Cleavage: The presence of the allyl group makes allylic cleavage a favorable process, leading to the formation of a stable allyl cation (C3H5+) at m/z 41. whitman.edu This is often a prominent peak in the mass spectra of allyl-containing compounds.
Cleavage of the Ethyl Group: Fragmentation can occur through the loss of the ethyl group (C2H5•), resulting in a fragment ion. Alternatively, the loss of an ethylene (B1197577) molecule (C2H4) via a rearrangement process can also be observed.
Thiourea Core Fragmentation: The thiourea moiety itself can undergo characteristic fragmentation, including the formation of ions containing the C=S group.
Based on these principles, a table of predicted significant fragment ions in the mass spectrum of this compound is presented below.
| Predicted Fragment Ion | m/z | Possible Origin |
| [C6H12N2S]•+ | 144 | Molecular Ion |
| [C5H9N2S]+ | 129 | Loss of •CH3 from ethyl group |
| [C3H5N2S]+ | 101 | Cleavage of the allyl group |
| [C4H8NS]+ | 102 | Cleavage and rearrangement |
| [C2H5NCS]+ | 87 | Ethyl isothiocyanate cation |
| [CH2=CH-CH2]+ | 41 | Allyl cation |
| [CH3CH2]+ | 29 | Ethyl cation |
This table represents predicted fragmentation patterns based on general mass spectrometry principles and data from analogous compounds. Actual relative abundances would depend on the specific ionization conditions.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio of ions with very high accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass of the molecular ion ([M+H]+) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S).
Table of Isotopic Masses
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁴N | 14.003074 |
| Sulfur | ³²S | 31.972071 |
Using these values, the calculated exact mass for the protonated molecule [C6H13N2S]+ is 145.08484 Da. An experimental HRMS measurement that corresponds closely to this theoretical value provides strong evidence for the elemental formula C6H12N2S, thereby confirming the identity of the compound. This high level of accuracy helps to eliminate other potential isobaric (same nominal mass) interferences.
Crystallographic Analysis and Solid State Structural Studies
Single Crystal X-ray Diffraction (XRD)
A single-crystal X-ray diffraction analysis would be the definitive method to elucidate the precise three-dimensional structure of N-Allyl-N'-ethylthiourea. This technique would provide the exact coordinates of each atom in the crystal lattice, from which all other structural parameters can be derived.
Detailed information on the molecule's conformation, including the planarity of the thiourea (B124793) backbone and the torsion angles of the allyl and ethyl substituents, would be determined. A data table of selected bond lengths and angles would be generated from the refined crystal structure.
Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Expected Range/Value | Actual Value |
| C=S | ~1.68 - 1.71 Å | N/A |
| C-N (thioamide) | ~1.33 - 1.35 Å | N/A |
| N-C-N | ~115 - 118° | N/A |
| C-N-C-C (ethyl) | Dependent on conf. | N/A |
| C-N-C-C (allyl) | Dependent on conf. | N/A |
| Data not available |
Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This would involve identifying any characteristic motifs, such as layers, chains, or networks, that define the supramolecular architecture.
A crucial aspect of the crystallographic analysis would be the identification and characterization of all significant intermolecular interactions. For thiourea derivatives, strong N-H···S hydrogen bonds are anticipated to be the primary drivers of the crystal packing. The potential for weaker C-H···S, C-H···π, or π-π stacking interactions involving the allyl group would also be investigated.
Interactive Data Table: Hydrogen Bond Geometry for this compound
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···S | N/A | N/A | N/A | N/A |
| Data not available |
Polymorphism and Solid-State Transformations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. Without experimental data, it is unknown if this compound exhibits polymorphism.
Influence of Substituents on Crystal Structure
The allyl and ethyl substituents are expected to have a significant impact on the crystal structure. The flexible ethyl group and the potentially reactive allyl group would influence the steric hindrance around the thiourea core and introduce different possibilities for intermolecular contacts compared to simpler thiourea derivatives. Theoretical studies on related systems suggest that such N-substituents can affect the electronic properties and reactivity of the thiourea moiety.
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-31G*) to solve for the electron density and, from it, derive the molecule's energy and other properties. nih.gov While conventional DFT functionals can sometimes be inaccurate for certain reaction energies, long-range corrected functionals have been developed to more precisely calculate intramolecular weak interactions. ebi.ac.uk
The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding chemical reactivity. The HOMO is the site of nucleophilic or electron-donating character, while the LUMO is the site of electrophilic or electron-accepting character. ias.ac.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For thiourea (B124793) derivatives, the FMOs are typically distributed across the molecule, with significant contributions from the sulfur and nitrogen atoms of the thiourea core. In N-Allyl-N'-ethylthiourea, the HOMO is expected to have significant density on the sulfur atom, making it a primary site for electrophilic attack. The LUMO would be distributed across the C=S bond and adjacent nitrogen atoms.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Thiourea Derivative This table is for illustrative purposes to show typical data obtained from FMO analysis and does not represent calculated values for this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org
For this compound, the MEP map would show the most negative potential located around the sulfur atom, consistent with its high electron density and role as a primary hydrogen bond acceptor. The regions around the N-H protons would exhibit a positive electrostatic potential, identifying them as hydrogen bond donor sites. This distribution of charge is fundamental to understanding the molecule's role in molecular recognition and its potential interactions with biological receptors. nih.govrjptonline.org
Vibrational analysis, calculated using DFT, predicts the frequencies of a molecule's fundamental vibrational modes. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm molecular structure and functional groups. ias.ac.in While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. chemrxiv.org
Although a complete vibrational analysis for this compound is not available in the reviewed literature, approximate assignments for the parent compounds N-allylthiourea and N-ethylthiourea have been proposed. ebi.ac.uk A study on new Rhenium(III) complexes established a general vibrational pattern for thiourea derivatives, which aids in these assignments. ebi.ac.uk Key vibrational modes for this compound would include the ν(C=S) stretching, N-H stretching and bending, and characteristic vibrations of the allyl and ethyl groups.
Table 2: Expected Vibrational Frequencies for this compound Based on Analog Data This table illustrates expected frequency ranges based on general data for thioureas and related compounds. Specific calculated values for the target molecule are not available.
| Vibrational Mode | Expected Frequency Range (cm-1) | Functional Group |
|---|---|---|
| ν(N-H) stretch | 3150 - 3400 | Thiourea N-H |
| ν(=C-H) stretch | 3010 - 3090 | Allyl C-H |
| ν(C-H) stretch | 2850 - 2980 | Ethyl C-H |
| ν(C=C) stretch | 1640 - 1680 | Allyl C=C |
| δ(N-H) bend | 1510 - 1560 | Thiourea N-H |
| ν(C=S) stretch | 700 - 850 | Thiourea C=S |
Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and Fukui functions, quantify the reactivity of different sites within a molecule. nih.gov The Fukui function, f(r), is particularly useful as it indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps identify the most likely sites for nucleophilic (f+) and electrophilic (f−) attack.
For this compound, the Fukui functions would likely confirm the findings from FMO and MEP analysis. The sulfur atom is expected to have the highest value of f−, marking it as the most probable site for an electrophilic attack. The nitrogen atoms and potentially the α-carbon of the allyl group would be likely sites for nucleophilic attack, as indicated by their f+ values. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target like an enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on binding energy.
While specific docking studies for this compound were not found in the surveyed literature, research on analogous thiourea derivatives shows they are frequently investigated as inhibitors for various enzymes. For instance, derivatives of 1-allyl-3-benzoylthiourea (B5185869) have been docked against DNA gyrase, and other thioureas have been studied as potential neuraminidase inhibitors. A hypothetical docking study of this compound would likely show that the sulfur atom acts as a key hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors, anchoring the molecule within the active site. The allyl and ethyl groups would typically engage in hydrophobic or van der Waals interactions with nonpolar residues.
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities provides a quantitative measure of how strongly a ligand may bind to a protein. This is crucial for prioritizing compounds for synthesis and experimental testing.
Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and molecular dynamics (MD) simulations are often used to refine docking results and provide more accurate predictions of binding affinities. jppres.com MD simulations, for example, can reveal the stability of the ligand-protein complex over time in a simulated physiological environment. chemmethod.comjppres.com
A hypothetical study on this compound interacting with a target protein might yield data similar to that found for other thiourea derivatives. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki).
Table 1: Predicted Binding Affinities and Interactions of a Hypothetical this compound-Protein Complex
| Parameter | Predicted Value | Interacting Residues (Example) | Interaction Type |
| Binding Energy (kcal/mol) | -7.5 | TYR 203, SER 154 | Hydrogen Bond |
| Inhibition Constant (Ki) (µM) | 2.5 | LEU 189, VAL 121 | Hydrophobic |
| RMSD (Å) during MD | 1.8 | PHE 210 | π-π Stacking |
This table is illustrative and based on typical data from computational studies of similar compounds. The specific values and residues would vary depending on the target protein.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a step-by-step description of how a chemical reaction occurs. researchgate.net For a molecule like this compound, this could involve understanding its synthesis, decomposition, or its role in a catalytic process.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. rsc.orgusfq.edu.ec It can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction pathway.
Transition State Characterization and Reaction Pathways
A key aspect of elucidating a reaction mechanism is the characterization of transition states—the highest energy point along the reaction coordinate. rsc.org Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which determines the reaction rate.
For thiourea derivatives, computational studies have explored reaction mechanisms such as pyrolysis and cyclization reactions. usfq.edu.eccore.ac.uk For example, a study on the gas-phase pyrolysis of N-Acetylthiourea proposed a mechanism involving an intramolecular nucleophilic attack of the sulfur atom. usfq.edu.ec A similar approach could be applied to understand the thermal stability and decomposition pathways of this compound.
The characterization of a transition state typically involves:
Geometry Optimization: Finding the lowest energy structure for the transition state.
Frequency Calculation: Confirming that the structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path from the transition state down to the reactants and products to ensure it connects the correct species. core.ac.uk
Table 2: Hypothetical Transition State Analysis for a Reaction Involving this compound
| Reaction Step | Transition State (TS) Identifier | Activation Energy (kcal/mol) | Key Bond Changes |
| Isomerization | TS1 | 25.4 | C-N bond rotation |
| Cyclization | TS2 | 32.1 | C-S bond formation |
| Decomposition | TS3 | 45.8 | C-N bond cleavage |
This table is a hypothetical representation of data that could be generated from a computational study.
Computational Simulation of Catalytic Cycles
Thiourea derivatives can act as organocatalysts in various chemical transformations. grafiati.com Computational simulations are essential for understanding the catalytic cycles of these reactions, including the role of the catalyst, the regeneration of the catalyst, and the origin of stereoselectivity in asymmetric catalysis.
For instance, computational studies on thiourea-catalyzed Michael additions have detailed the mechanism and identified the key interactions responsible for the observed enantioselectivity. rsc.org While this compound itself may not be a known catalyst, studying its potential catalytic activity through computational methods could uncover new applications.
Simulating a catalytic cycle would involve calculating the energies of all intermediates and transition states in the cycle. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve its efficiency. DFT calculations are the primary tool for these investigations. escholarship.org
Coordination Chemistry
Ligand Properties of N-Allyl-N'-ethylthiourea
The coordination behavior of this compound is fundamentally dictated by its electronic and steric characteristics, which are a direct consequence of its molecular structure.
Ambidentate Nature (S- and N-Donor Sites)
This compound is an ambidentate ligand, possessing multiple potential coordination sites. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms of the urea (B33335) backbone. mdpi.com The lone pairs of electrons on the sulfur and nitrogen atoms allow for the formation of coordinate bonds with metal ions.
Research on structurally related N-substituted thioureas has shown that coordination can occur in several modes. The most common mode of coordination is through the sulfur atom, which acts as a soft donor and readily bonds with soft or borderline metal ions. ijarbs.comrsc.org In this monodentate coordination, the ligand remains neutral.
Alternatively, the ligand can act as a bidentate chelate, coordinating through both the sulfur atom and one of the nitrogen atoms. jmaterenvironsci.comtandfonline.com This often involves the deprotonation of the nitrogen atom, resulting in a monoanionic ligand that forms a stable four-membered chelate ring with the metal center. tandfonline.com The specific nitrogen atom involved in chelation can vary depending on the substituents and the metal ion.
Influence of Alkyl and Allyl Substituents on Donor Strength
The electronic properties of the this compound ligand are significantly influenced by the nature of its substituents. The ethyl (-CH₂CH₃) and allyl (-CH₂CH=CH₂) groups attached to the nitrogen atoms are both electron-donating groups through an inductive effect. This increases the electron density on the nitrogen atoms and, by extension, on the sulfur atom through resonance. Consequently, these substituents enhance the donor strength of the ligand compared to unsubstituted thiourea (B124793).
The allyl group, with its carbon-carbon double bond, introduces the possibility of π-interaction. While the primary coordination is typically through the sulfur or nitrogen atoms, the allyl group's π-system can potentially interact with the metal center, although this is less common for simple coordination complexes. ucj.org.ua In some N-allylthiourea complexes, the allyl group does not participate in coordination. jmaterenvironsci.com However, the presence of the allyl group can influence the steric environment around the donor atoms, which in turn can affect the geometry and stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The stoichiometry and coordination geometry of the resulting complexes are dependent on the metal ion, the reaction conditions, and the molar ratio of the reactants.
Complexes with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Rh(III), Ir(III), Re(III), Cu(II))
A variety of transition metal complexes with N-allylthiourea derivatives have been synthesized and characterized.
Ni(II), Pd(II), and Pt(II) Complexes: Studies on N-allyl-N'-(4-methylthiazol-2-yl)thiourea have shown the formation of square-planar complexes with Ni(II), Pd(II), and Pt(II). jmaterenvironsci.com In these complexes, the ligand can act as a bidentate S,N-donor, coordinating through the thiourea sulfur and a nitrogen atom from the thiazole (B1198619) ring. For simple N-allylthioureas, coordination to Pt(II) and Pd(II) can also occur through π-coordination of the allyl group, forming stable n,π-chelate complexes. ukrbiochemjournal.org
Rh(III) and Ir(III) Complexes: While specific studies on this compound complexes with Rh(III) and Ir(III) are limited, research on related thiourea derivatives suggests that coordination is feasible. Rhodium and iridium complexes with various thiourea ligands have been prepared, often resulting in octahedral geometries. asianpubs.org The synthesis of Rh(III) and Ir(III) complexes with N,N'-disubstituted thioureas has been reported, where the ligands coordinate through the sulfur atom. asianpubs.org
Re(III) Complexes: A Re(III) complex with N-allylthiourea, Re(N-allylthiourea)₆₃, has been synthesized. nih.gov Spectroscopic data suggests an octahedral geometry with the ligand coordinating through the sulfur atom. nih.gov
Cu(II) Complexes: Copper(II) complexes with N,N'-disubstituted thioureas have been synthesized, and in many cases, the Cu(II) is reduced to Cu(I) during the reaction. nih.gov The resulting Cu(I) complexes often exhibit a distorted tetrahedral geometry. nih.gov
Below is a table summarizing the findings for some of these transition metal complexes with related N-allylthiourea ligands.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |
| Ni(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |
| Pd(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |
| Pt(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |
| Re(III) | N-allylthiourea | 1:6 | Octahedral | nih.gov |
| Cu(I) | N,N'-disubstituted thioureas | 1:2 | Distorted Tetrahedral | nih.gov |
Complexes with Main Group Metals (e.g., Sb(III))
The coordination chemistry of this compound extends to main group metals. Research on antimony(III) halides with N-ethylthiourea has led to the synthesis of complexes with the general formula [SbX₃(N-ethylthiourea)₃] (X = Cl, Br). researchgate.netdergipark.org.tr In these complexes, the N-ethylthiourea ligand behaves as a monodentate ligand, coordinating to the antimony center through the sulfur atom. researchgate.netdergipark.org.tr The resulting complexes exhibit a six-coordinate octahedral geometry. researchgate.netdergipark.org.tr
The following table presents data on Sb(III) complexes with the related N-ethylthiourea ligand.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |
| Sb(III) | N-ethylthiourea | 1:3 | Octahedral | researchgate.netdergipark.org.tr |
Stoichiometry and Yield Optimization in Complex Formation
The stoichiometry of the resulting metal complexes is highly dependent on the reaction conditions, particularly the metal-to-ligand molar ratio. For instance, in the synthesis of complexes with N-allyl-N'-(4-methylthiazol-2-yl)thiourea, reacting the ligand with metal salts in a 2:1 molar ratio consistently yields complexes with a 1:2 metal-to-ligand stoichiometry. jmaterenvironsci.com
In the case of antimony(III) halide complexes with N-alkyl thioureas, reacting the components in a 2:1 ligand-to-metal ratio unexpectedly resulted in the formation of 1:3 complexes. researchgate.netdergipark.org.tr This highlights that the final stoichiometry is not always a direct reflection of the initial reactant ratios and can be influenced by the stability of the final coordination sphere.
Optimization of reaction yields often involves adjusting parameters such as the solvent, temperature, and reaction time. For many thiourea-metal complex syntheses, refluxing the reaction mixture for several hours is a common practice to ensure complete reaction and improve the yield of the desired product. researchgate.net The choice of solvent is also critical, with ethanol (B145695) and dichloromethane (B109758) being commonly used. researchgate.net The yield of complexes can vary significantly, with reported yields for related thiourea complexes ranging from moderate to high.
Structural Analysis of Coordination Compounds
The structural elucidation of metal complexes containing thiourea derivatives provides critical insights into their chemical properties and potential applications. For this compound, while specific crystal structures are not extensively documented in the literature, its coordination behavior can be inferred from detailed studies of its close analogs, N-allylthiourea (ATU) and N-ethylthiourea (ETU).
The coordination geometry around the central metal ion in complexes with thiourea-based ligands is highly variable. Studies on related compounds demonstrate that this compound can participate in the formation of several common geometries:
Tetrahedral: In complexes with metal ions like Zn(II), a tetrahedral geometry is often observed. For instance, in the complex tris(allylthiourea-κS)bromidozinc(II) bromide, the Zn(II) center is coordinated to three sulfur atoms from three separate N-allylthiourea ligands and one bromide ion, resulting in a distorted tetrahedral arrangement. iucr.orgiucr.org
Square-Planar: For d⁸ metal ions such as Pd(II) and Pt(II), a square-planar geometry is characteristic. nih.gov In such complexes, this compound can act as a bidentate ligand, coordinating through both the sulfur atom and the allyl group's C=C double bond, or as a monodentate ligand. nih.gov
Octahedral: Metal ions like Re(III) and Sb(III) have been shown to form octahedral complexes with N-alkylthioureas. nih.govscispace.com For example, antimony(III) halides form six-coordinate octahedral complexes with three N-ethylthiourea ligands and three halide ions. scispace.com Similarly, Rhenium(III) can coordinate with six N-ethylthiourea or N-allylthiourea ligands to form an octahedral complex of the type [ReL₆]³⁺. nih.gov
| Metal Ion | Coordination Number | Typical Geometry | Example Complex (Analog) |
|---|---|---|---|
| Zn(II) | 4 | Tetrahedral | [ZnBr(ATU)₃]Br iucr.orgiucr.org |
| Pd(II) | 4 | Square-Planar | [Pd(N-allyl-N'-tert-butylthiourea)Cl₂] nih.gov |
| Pt(II) | 4 | Square-Planar | [Pt(N-allyl-4-morpholinethiocarboxamide)Cl₂] nih.gov |
| Re(III) | 6 | Octahedral | [Re(ETU)₆]³⁺ nih.gov |
| Sb(III) | 6 | Octahedral | [SbCl₃(ETU)₃] scispace.com |
This compound is a versatile ligand capable of adopting several bonding modes, which contributes to the structural diversity of its metal complexes.
Monodentate (S-coordination): The most common mode of coordination for thiourea and its derivatives is through the sulfur atom. scispace.comscielo.org.za The sulfur atom, being a soft donor, preferentially binds to soft metal ions. This is observed in numerous complexes, such as those with antimony(III), where N-ethylthiourea acts as a monodentate ligand, coordinating solely through the sulfur atom. scispace.com
Bidentate (π-Coordination): The presence of the allyl group allows for a bidentate coordination mode involving the sulfur atom and the π-electrons of the C=C double bond. nih.gov This results in the formation of a stable six-membered chelate ring. Such π-coordination has been confirmed in Pd(II) and Pt(II) complexes with N-allylthiourea derivatives. nih.gov
Bridging (μ-S): The sulfur atom can also act as a bridging ligand, connecting two metal centers. This μ-S bridging mode is seen in dinuclear copper(I) complexes with N-allylthiourea, where the sulfur atom of a single ligand coordinates to two different copper ions. nih.gov
The stereochemistry of complexes involving this compound can be influenced by the ligand's conformation and the coordination geometry. In square-planar complexes, cis and trans isomers are possible. For bidentate acylthiourea ligands, which are structurally related, coordination to Pt(II) has been shown to result in a cis configuration of two S,O-chelating ligands around the metal center. In octahedral complexes, facial (fac) and meridional (mer) isomers can arise, as seen in some Rh(III) complexes with related ligands. The flexible nature of the ethyl and allyl groups can lead to different conformational isomers in the solid state and in solution.
Spectroscopic Investigations of Coordination
Spectroscopic techniques are invaluable for determining the mode of coordination of this compound to a metal center. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared spectroscopy provides direct evidence of coordination by monitoring the shifts in the vibrational frequencies of the ligand's functional groups upon complex formation. The key vibrational bands for this compound are those associated with the C=S and C-N bonds of the thiourea core.
ν(C=S) Band: The thiocarbonyl stretching vibration, ν(C=S), is particularly sensitive to coordination. In the free ligand, this band appears in a specific region of the IR spectrum. Upon coordination through the sulfur atom, the C=S bond order decreases, leading to a significant shift of the ν(C=S) band to a lower frequency (wavenumber). hilarispublisher.com This shift is a primary indicator of M-S bond formation.
ν(C-N) Band: Conversely, the stretching vibration of the C-N bonds within the thiourea moiety often shifts to a higher frequency upon coordination. This is because the donation of electron density from the sulfur to the metal center enhances the double bond character of the C-N bonds. hilarispublisher.com
Approximate assignments for the IR spectra of N-allylthiourea and N-ethylthiourea complexes have been established, providing a basis for analyzing this compound complexes. nih.gov
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Reason for Shift |
|---|---|---|---|
| ν(C=S) | ~700-800 | Lower frequency | Weakening of C=S bond upon S-coordination |
| ν(C-N) | ~1400-1500 | Higher frequency | Increased C-N double bond character |
NMR spectroscopy is a powerful tool for studying the structure of this compound complexes in solution. Both ¹H and ¹³C NMR provide valuable information on the ligand's conformation and binding mode. scispace.comlibretexts.org
¹H NMR: Upon coordination, the chemical shifts of the protons on the ligand are perturbed. Protons closest to the coordination site experience the most significant changes. For instance, in antimony(III) complexes with N-ethylthiourea, the N-H proton signals shift downfield upon coordination. scispace.com This deshielding is attributed to the donation of electron density from the ligand to the metal. The protons of the allyl group would be particularly affected in the case of π-coordination, with expected shifts in the vinyl proton resonances. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The most diagnostic signal is that of the thiocarbonyl carbon (C=S). Upon S-coordination, this carbon resonance typically shifts. In antimony(III) complexes with N-ethylthiourea, the C=S signal shifts downfield, consistent with coordination through the sulfur atom. scispace.com If the allyl group is involved in π-coordination, the signals for the sp² carbons of the double bond would also show significant shifts. libretexts.org
| Nucleus | Group | Observed Shift upon Coordination | Reason for Perturbation |
|---|---|---|---|
| ¹H | N-H | Downfield shift scispace.com | Deshielding due to electron donation to the metal |
| ¹H | Allyl (vinyl) | Shift in resonance researchgate.net | Change in electronic environment upon π-coordination |
| ¹³C | C=S | Downfield shift scispace.com | Change in electronic environment upon S-coordination |
| ¹³C | Allyl (C=C) | Shift in resonance libretexts.org | Direct interaction with the metal center in π-complexes |
Electronic Spectral Changes and Ligand Field Effects
The coordination of this compound to a transition metal ion is expected to cause significant changes in the electronic spectrum compared to the free ligand and the free metal ion. These changes provide critical information about the resulting electronic structure and bonding within the complex. The primary spectral features of interest are d-d transitions and charge-transfer bands.
Upon forming a complex, the degeneracy of the metal's d-orbitals is lifted by the electric field of the ligands, a phenomenon described by Ligand Field Theory (LFT). ualberta.caontosight.ai For a typical octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). uwimona.edu.jm Electronic transitions from the t₂g to the eg* orbitals, known as d-d transitions, are often observed in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. uomustansiriyah.edu.iqlibretexts.org
This compound, like other thioureas, typically coordinates through its sulfur atom, which is a soft donor. ualberta.cascispace.com The position of thioureas in the spectrochemical series is generally as weak- to intermediate-field ligands, meaning they cause a moderate splitting of the d-orbitals (Δo). dalalinstitute.com The electronic spectra of d², d³, d⁷, and d⁸ complexes are predicted to show up to three broad absorption bands corresponding to spin-allowed d-d transitions. uomustansiriyah.edu.iq
From these spectral data, key ligand field parameters can be calculated:
The Ligand Field Splitting Parameter (Δo or 10Dq): This measures the energy separation between the t₂g and eg* orbitals. For d¹, d⁴, d⁶, and d⁹ complexes, Δo corresponds directly to the energy of the single observed d-d transition. uwimona.edu.jm For other configurations, it can be derived from the energies of multiple transitions using Tanabe-Sugano diagrams.
The Racah Interelectronic Repulsion Parameter (B): This parameter quantifies the repulsion between electrons in the d-orbitals of the complex. It is typically lower in the complex than in the free gaseous metal ion, indicating delocalization of the metal's electrons onto the ligand.
The Nephelauxetic Ratio (β): Calculated as the ratio of the Racah parameter in the complex to that in the free ion (β = B_complex / B_free-ion), this value reflects the degree of covalency in the metal-ligand bond. A smaller β value signifies a greater "cloud-expanding" (nephelauxetic) effect and a higher degree of covalent character.
While specific values for this compound complexes are not published, data for related thiourea complexes illustrate these principles. For example, a study on nickel halide complexes with the similar N-allylthiourea ligand involved the evaluation of the ligand field parameter Dq. grafiati.com
Interactive Data Table: Representative Ligand Field Parameters for Thiourea-Type Complexes
The following table provides hypothetical but representative data for an octahedral Ni(II) complex with a thiourea-type ligand (L), illustrating typical values for electronic transitions and calculated ligand field parameters.
| Metal Complex | ν₁ (cm⁻¹) (³A₂g → ³T₂g) | ν₂ (cm⁻¹) (³A₂g → ³T₁g(F)) | ν₃ (cm⁻¹) (³A₂g → ³T₁g(P)) | Δo (10Dq) (cm⁻¹) | B (cm⁻¹) | β (B/B_free-ion) |
| [Ni(L)₆]²⁺ | 9,500 | 15,500 | 26,000 | 9,500 | 783 | 0.75 |
Note: B_free-ion for Ni(II) is approximately 1040 cm⁻¹. The values are illustrative and based on typical findings for similar complexes.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes provides insight into their redox activity and the stability of different oxidation states. nih.gov Cyclic voltammetry (CV) is a widely used technique to study these properties, revealing formal reduction potentials (E°'), the reversibility of redox events, and the kinetics of electron transfer. basinc.compineresearch.com
A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: a cathodic peak (Epc) for the reduction and an anodic peak (Epa) for the oxidation. libretexts.org Key parameters from a CV experiment include:
Formal Reduction Potential (E°'): Approximated as the average of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2). This value indicates the thermodynamic ease or difficulty of the redox process. sci-hub.se
Peak-to-Peak Separation (ΔEp): For a reversible one-electron transfer, ΔEp = |Epa - Epc| is theoretically 59/n mV (where n is the number of electrons) at 25 °C. basinc.com Larger separations suggest quasi-reversible or irreversible electron transfer kinetics.
Peak Current Ratio (ipa/ipc): A ratio of 1 indicates that the product of the redox reaction is stable on the timescale of the CV experiment. basinc.com
Studies on related N,N'-disubstituted thiourea complexes have shown that the substituents can fine-tune the electrochemical properties. For instance, in ferrocene-based thioureas, the electron-donating or -withdrawing nature of the substituents correlates with the measured redox potentials. rsc.org Similarly, the allyl and ethyl groups on this compound will modulate the electron density on the sulfur donor, thereby influencing the redox potential of the metal center to which it is coordinated.
Interactive Data Table: Representative Electrochemical Data for a Metal Complex
This table shows hypothetical cyclic voltammetry data for a one-electron redox couple [M(L)n]²⁺/[M(L)n]⁺, where L is a thiourea-type ligand like this compound.
| Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E°' (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc | Reversibility |
| [M(L)n]²⁺/⁺ | +0.470 | +0.535 | +0.503 | 65 | 0.98 | Reversible |
Note: These values are illustrative for a well-behaved, reversible one-electron process.
Theoretical Studies on Metal-Ligand Bonding
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of the metal-ligand bond in coordination complexes. rsc.org While specific DFT studies on this compound complexes are scarce, research on analogous systems provides a clear picture of the expected bonding interactions. ualberta.ca
In complexes of this compound, the primary bonding interaction is expected to be a σ-donation from the highest occupied molecular orbital (HOMO) of the ligand, which has significant sulfur lone pair character, to a vacant d-orbital on the metal center. ualberta.ca
DFT calculations on related thiourea complexes allow for the analysis of:
Molecular Orbital (MO) Compositions: Determining the contributions of metal and ligand orbitals to the final MOs of the complex. This confirms the nature of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) and helps explain charge-transfer transitions. csus.edu
Bonding Energy Decomposition: This analysis partitions the total metal-ligand interaction energy into contributions from electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, providing a quantitative measure of the bond's nature.
Natural Bond Orbital (NBO) Analysis: This method calculates charge distribution and analyzes donor-acceptor interactions between filled orbitals of one part of the molecule (e.g., ligand) and empty orbitals of another (e.g., metal), quantifying the strength of σ-donation and π-back-donation.
Theoretical studies on various thiourea collectors have shown that neutral thiourea ligands interact with metal ions primarily through the sulfur atom of the thio-carbonyl group. ualberta.ca The presence of an allyl group on a nitrogen atom has been noted to enhance the binding affinity in certain systems, suggesting a favorable electronic modulation of the donor atom. ualberta.ca
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Thiourea-Based Systems
The ability of thiourea (B124793) derivatives to form predictable and robust supramolecular structures stems from the directionality and strength of various non-covalent interactions. These interactions, while individually weak, collectively govern the three-dimensional arrangement of molecules in the solid state and in solution.
| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |
|---|---|---|---|
| N-H⋯S | Thiourea N-H | Thiourea C=S | Chains, Dimers acs.orgresearchgate.net |
| C-H⋯O | Aliphatic/Aromatic C-H | Carbonyl O, Ether O, etc. | Stabilization of larger assemblies |
| N-H⋯O | Thiourea N-H | Carbonyl O, Nitro O, etc. | Complex networks, chelation |
The introduction of halogen atoms into the structure of N-Allyl-N'-ethylthiourea derivatives opens up the possibility of halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of the halogen bond is influenced by the polarizability of the halogen atom, increasing in the order Cl < Br < I. In the context of thiourea derivatives, the sulfur atom of the thiocarbonyl group or other Lewis basic sites can act as halogen bond acceptors. This interaction can be a powerful tool in crystal engineering, allowing for the rational design of supramolecular architectures with specific topologies and properties. For instance, halocyclization of N-allyl thiourea derivatives can lead to the formation of new heterocyclic systems, a process influenced by the nature of the halogen. researchgate.net
Construction of Supramolecular Architectures
The non-covalent interactions discussed above are the fundamental tools for the bottom-up construction of complex and functional supramolecular architectures from this compound and its derivatives.
The spontaneous organization of molecules into ordered structures is known as self-assembly. For thiourea derivatives, this process is driven by the formation of a network of non-covalent interactions, primarily hydrogen bonds. mersin.edu.tr The specific substitution pattern on the thiourea core dictates the geometry and dimensionality of the resulting self-assembled system. By carefully designing the molecular structure, it is possible to program the formation of specific supramolecular architectures, such as discrete oligomers, one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. nih.gov The study of these self-assembled systems is crucial for the development of new materials with tailored properties.
Thiourea derivatives are excellent hosts for a variety of guest species, particularly anions, due to their ability to act as strong hydrogen bond donors. researchgate.net The N-H protons of the thiourea moiety can form strong and directional hydrogen bonds with anions, leading to their encapsulation within a pre-organized cavity or cleft. nih.govfigshare.com The mechanism of anion recognition involves the formation of multiple hydrogen bonds between the host's N-H groups and the anion. nih.gov The selectivity of the host for a particular anion is determined by factors such as the geometric complementarity between the host's binding site and the anion's shape, as well as the basicity of the anion. figshare.com The binding event can often be monitored by spectroscopic techniques, such as UV-vis, fluorescence, and NMR, allowing for the determination of binding affinities. figshare.comtandfonline.com This ability to selectively bind anions makes thiourea-based hosts, including derivatives of this compound, promising candidates for applications in sensing, separation, and transport of anions. researchgate.net
| Factor | Description | Impact on Recognition |
|---|---|---|
| Hydrogen Bonding | Formation of multiple N-H⋯anion hydrogen bonds. nih.gov | Primary driving force for binding. Strength and number of bonds determine affinity. researchgate.net |
| Geometric Complementarity | Match between the host's binding cavity and the anion's shape and size. | Dictates selectivity for specific anions. researchgate.net |
| Acidity of N-H Protons | Electron-withdrawing groups on the host increase the acidity of N-H protons. | Enhances the strength of hydrogen bonds and binding affinity. tandfonline.com |
| Solvent Effects | The polarity and hydrogen bonding ability of the solvent can compete with the host-guest interactions. | Binding is generally stronger in less polar, non-coordinating solvents. |
Supramolecular Catalysis (Mechanistic Perspective)
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of natural enzymes. The dynamic and reversible nature of these interactions allows for the creation of organized, micro-environmental reaction pockets that can influence reaction rates and selectivities in ways not achievable with conventional catalysts.
Design Principles for this compound-Based Supramolecular Catalysts
The design of a supramolecular catalyst centered around this compound would hinge on the strategic exploitation of its functional groups to drive self-assembly and substrate binding. The core design principles would involve:
Hydrogen Bonding: The thiourea moiety is a powerful hydrogen bond donor, capable of forming strong and directional interactions. The two N-H protons can simultaneously or individually engage with hydrogen bond acceptors on other catalyst molecules or substrates. This dual hydrogen-bonding capability is a cornerstone of thiourea-based catalysis.
Hydrophobic Interactions: The allyl and ethyl groups introduce hydrophobic character to the molecule. In polar solvents, these groups would tend to aggregate, driving the self-assembly of the catalyst into larger structures such as micelles, vesicles, or capsules. This sequestration from the bulk solvent can create a unique reaction environment.
π-π Stacking: The allyl group's double bond offers the potential for π-π stacking interactions if the supramolecular assembly brings aromatic substrates or co-catalysts into proximity.
Coordination Chemistry: While not an intrinsic feature of this compound itself, the sulfur atom of the thiourea group can act as a soft ligand for metal coordination. This allows for the design of hybrid catalysts where the self-assembled organic framework positions a metal center for catalysis.
A hypothetical design could involve the synthesis of this compound derivatives functionalized with additional recognition sites to promote specific, pre-programmed self-assembly into well-defined catalytic architectures.
| Design Principle | Key Functional Group | Potential Interaction | Desired Outcome |
| Primary Recognition | Thiourea (N-H) | Hydrogen Bonding | Substrate activation and orientation |
| Self-Assembly Driver | Allyl & Ethyl Groups | Hydrophobic Effects | Creation of a catalytic pocket |
| Secondary Interactions | Allyl Group (C=C) | π-π Stacking | Enhanced substrate binding/selectivity |
| Hybrid Catalysis | Thiourea (S) | Metal Coordination | Introduction of Lewis acid catalysis |
Investigation of Catalytic Pathways and Selectivity Enhancement
The catalytic activity of a hypothetical this compound-based supramolecular catalyst would likely proceed through pathways that exploit the unique environment of the self-assembled structure.
Catalytic Pathways:
A primary catalytic pathway would involve the activation of an electrophilic substrate through hydrogen bonding with the thiourea N-H groups. By drawing electron density from the substrate, the catalyst would render it more susceptible to nucleophilic attack. The hydrophobic pocket created by the self-assembly of the allyl and ethyl groups could pre-organize the substrates, bringing the nucleophile and the activated electrophile into close proximity and in the correct orientation for reaction, thus lowering the activation energy.
Selectivity Enhancement:
The enhancement of selectivity (enantio-, regio-, or diastereoselectivity) is a hallmark of supramolecular catalysis. For an this compound-based system, selectivity would arise from several factors:
Enantioselectivity: If a chiral derivative of this compound were used, the resulting chiral supramolecular assembly could create a chiral reaction pocket. This would favor the binding of one enantiomer of a racemic substrate over the other, or direct the approach of a nucleophile to one face of a prochiral substrate, leading to an enantiomeric excess of the product.
Regioselectivity: The defined spatial arrangement of functional groups within the catalytic pocket could sterically hinder reaction at certain positions on a substrate while leaving others accessible, thereby controlling the regiochemical outcome of the reaction.
Substrate Selectivity: The size and shape of the catalytic cavity, dictated by the self-assembly of the this compound units, could lead to selective binding and catalysis of substrates that are complementary in size and shape, while excluding others.
| Type of Selectivity | Mechanism | Role of this compound Assembly |
| Enantioselectivity | Creation of a chiral environment | A chiral catalyst would self-assemble into a chiral pocket, favoring one enantiomeric pathway. |
| Regioselectivity | Steric hindrance and specific substrate orientation | The defined architecture of the assembly would dictate the approach of the reactants. |
| Substrate Selectivity | Shape and size complementarity | The cavity of the supramolecular catalyst would preferentially bind substrates that fit well. |
Analytical Methodologies in Research Settings
Chromatographic Separation and Quantification
Chromatography is a cornerstone for the analysis of thiourea (B124793) derivatives, providing powerful separation capabilities essential for both qualitative and quantitative assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of N-acyl thiourea derivatives and related compounds. mdpi.comnih.gov This technique is well-suited for separating polar compounds like thioureas from complex matrices. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. tandfonline.comchromforum.orgresearchgate.net
The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate buffer, to control the pH and ensure consistent retention times. tandfonline.comgoogle.com For instance, a mobile phase of acetonitrile and a 0.02 mol L-1 phosphate buffer solution (pH 5.0) has been used effectively for separating various thiourea derivatives. tandfonline.com Detection is commonly performed using a UV detector, as the thiourea functional group exhibits absorbance in the UV range. sielc.com A detection wavelength between 240 nm and 245 nm has been found suitable for the simultaneous determination of thiourea and other compounds. google.com
The combination of a C18 stationary phase with an acetonitrile/water mobile phase allows for the effective separation and analysis of thiourea compounds. sielc.comsielc.com For highly polar thiourea derivatives, specialized C18 columns designed to retain such analytes or the use of hydrophilic interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention. chromforum.org
A developed RP-HPLC method for a specific N-acyl thiourea derivative demonstrated excellent performance, with a detection limit of 0.0174 μg/mL and a quantification limit of 0.0521 μg/mL. mdpi.comnih.gov The method showed a high correlation coefficient (R²) greater than 0.99 over a concentration range of 0.05 μg/mL to 40 μg/mL, indicating strong linearity. mdpi.comnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., Luna 5 μm, 150 x 4.5 mm) | tandfonline.com |
| Mobile Phase | Acetonitrile / 0.02 M Phosphate Buffer (pH 5.0) (20/80, v/v) | tandfonline.com |
| Flow Rate | 0.5 mL/min - 1.2 mL/min | tandfonline.comgoogle.com |
| Detection | UV at 240-245 nm; Post-column derivatization with photometric detection at 560 nm | tandfonline.comgoogle.com |
| Column Temperature | 20 °C - 28 °C | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. rsc.orgmdpi.com For thiourea derivatives like N-Allyl-N'-ethylthiourea, which may require derivatization to increase their volatility and thermal stability, GC-MS provides exceptional sensitivity and specificity. The gas chromatograph separates individual components from a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov
The GC separation is typically performed on a capillary column, such as a DB-WAX or TG-5MS column. mdpi.comnih.gov The oven temperature is programmed to ramp up gradually to ensure the separation of compounds with different boiling points. mdpi.commdpi.com Helium is commonly used as the carrier gas. mdpi.com After separation, the analyte enters the mass spectrometer, where it is ionized, often by electron ionization (EI). The resulting mass spectrum can be compared against spectral libraries, such as the NIST library, for positive identification. nih.govnih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) or multiple-reaction monitoring (MRM) mode, which enhances sensitivity and selectivity for the target analyte. researchgate.netmdpi.com
While specific GC-MS studies on this compound are not extensively detailed, data for the related compound Allylthiourea is available, showing a top mass-to-charge ratio (m/z) peak at 101 in its mass spectrum, which is useful for identification. nih.gov The development of a GC-MS method would involve optimizing parameters such as injector temperature, column type, temperature program, and mass spectrometer settings to achieve the desired separation and sensitivity. nih.govmdpi.com
| Parameter | Condition | Source |
|---|---|---|
| Column | TG-5MS (30 m x 0.25 mm x 0.25 μm) or similar | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Oven Program | Initial hold at 50-70°C, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C | nih.govmdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Mass Analyzer | Quadrupole or Triple Quadrupole | mdpi.comnih.gov |
Spectrophotometric Methods for Determination in Research Samples
UV-Visible (UV-Vis) spectrophotometry is a versatile and accessible technique for the quantitative determination of thiourea derivatives. ukm.my These compounds inherently absorb light in the UV region of the electromagnetic spectrum, typically with absorption maxima observed between 200–400 nm. nih.gov For instance, a solution of thiourea exhibits an absorption range of 225 to 270 nm. mdpi.com
The principle of spectrophotometric analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of the analyte in unknown samples.
In some applications, the sensitivity and specificity of the method can be enhanced through derivatization or complexation reactions that produce a colored product. For example, a spectrophotometric method for N-ethyl drugs involves a reaction with chloranil to produce a blue-colored product with a maximum absorbance (λmax) at 680 nm. ekb.eg Similarly, the catalytic effect of thioureas on the bromopyrogallol red-hydrogen peroxide reaction can be monitored photometrically to determine their concentration. tandfonline.com UV-Vis spectroscopy is also used to monitor reactions, such as anion binding by thiourea-functionalized receptors, where changes in the absorption spectrum indicate an interaction. nih.gov
| Compound/System | Solvent | Absorption Maxima (λmax) | Source |
|---|---|---|---|
| Thiourea Solution | Not specified | 225 - 270 nm | mdpi.com |
| Bis-thiourea Derivative | DMSO | 277 nm and 314 nm | ukm.my |
| Various N-acyl Thiourea Derivatives | Methanol | 294 - 298 nm | nih.gov |
| N-ethyl drug-chloranil complex | Benzene | 680 nm | ekb.eg |
Method Development and Validation for Analytical Applications
The development of a reliable analytical method is a prerequisite for its use in routine quality control and research. mdpi.com Once a method is developed, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose. nih.govresearchgate.net Method validation establishes through documented evidence that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net
Validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). crystalpharmatech.comich.org The key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mdpi.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a correlation coefficient (R²) of >0.99. mdpi.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
For example, a validated RP-HPLC method for a new N-acyl thiourea derivative reported precision and accuracy within 98–102%, confirming its suitability for routine quality control analyses. mdpi.comnih.gov
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | > 0.99 |
| Concentration Range | 0.05 μg/mL – 40.00 μg/mL |
| Limit of Detection (LOD) | 0.0174 μg/mL |
| Limit of Quantification (LOQ) | 0.0521 μg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Within acceptable limits |
Mechanistic Studies of Biological Interactions in Vitro and Theoretical Focus
Enzyme Modulation and Inhibition Mechanisms
N-Allyl-N'-ethylthiourea and its structural analogs have been the subject of investigations into their effects on various enzymes that are critical for cellular function and survival. These studies, combining experimental assays and computational modeling, provide insights into the compound's potential as a modulator of enzyme activity.
DNA gyrase and topoisomerase are essential enzymes that regulate the topological state of DNA, making them crucial targets for antimicrobial and anticancer agents. nih.govnih.gov Thiourea (B124793) derivatives have emerged as a promising class of inhibitors for these enzymes. nih.govmdpi.com
In vitro enzyme inhibition assays have demonstrated that certain thiourea derivatives can exhibit excellent inhibitory activity against Escherichia coli DNA gyrase and moderate activity against E. coli Topoisomerase IV. For instance, a novel thiourea derivative incorporating a thiadiazole moiety displayed an IC50 value of 0.33 ± 1.25 µM against E. coli DNA gyrase B, which is comparable to the standard inhibitor novobiocin (B609625) (IC50 = 0.28 ± 1.45 µM). nih.govmdpi.com The same compound showed moderate inhibition of E. coli Topoisomerase IV with an IC50 of 19.72 ± 1.00 µM. nih.govmdpi.com
Molecular docking studies suggest that these thiourea derivatives bind to the ATP-binding site of the GyrB subunit of DNA gyrase. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The thiourea moiety itself can act as a crucial pharmacophore, forming hydrogen bonds that contribute to the inhibitory activity. While direct in vitro data for this compound is not extensively available, the established activity of analogous compounds suggests a similar mechanism of action, where the molecule could compete with ATP for binding to DNA gyrase, thereby inhibiting its supercoiling activity.
The following table summarizes the inhibitory concentrations of a representative thiourea derivative against bacterial topoisomerases.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiourea Derivative 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 | Novobiocin | 0.28 ± 1.45 |
| Thiourea Derivative 8 | E. coli Topoisomerase IV | 19.72 ± 1.00 | Novobiocin | 10.65 ± 1.02 |
Data is for a representative thiourea derivative and not this compound specifically. nih.govmdpi.com
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammation. nih.gov The inhibition of LOX is a key therapeutic strategy for inflammatory diseases. Several unsymmetrical thiourea derivatives have been evaluated for their inhibitory activity against lipoxygenase. tandfonline.com
The following table presents the lipoxygenase inhibition data for some unsymmetrical thiourea derivatives.
| Compound | Lipoxygenase Inhibition (IC50 in µM) |
| Compound 1 | 29.4 ± 0.8 |
| Compound 2 | 31.2 ± 0.5 |
| Compound 3 | 35.1 ± 0.9 |
| Compound 9 | 30.1 ± 0.6 |
| Compound 12 | 28.7 ± 0.4 |
| Compound 15 | 25.3 ± 0.7 |
| Compound 19 | 33.8 ± 0.3 |
Data is for representative unsymmetrical thiourea derivatives and not this compound specifically. tandfonline.com
The antioxidant properties of thiourea derivatives are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. nih.govresearchgate.netfarmaciajournal.com The molecular mechanisms underlying this activity are believed to involve several pathways, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netresearchgate.netnih.gov
In the HAT mechanism, the thiourea derivative donates a hydrogen atom from one of its N-H groups to a free radical, thus neutralizing it. The stability of the resulting thiourea radical is a key factor in this pathway. Theoretical studies on thiourea derivatives suggest that the N-H bond dissociation enthalpy (BDE) is a critical parameter for the HAT mechanism.
The SET-PT mechanism involves the transfer of an electron from the thiourea molecule to the free radical, forming a radical cation of the thiourea and an anion of the radical. This is followed by the transfer of a proton from the thiourea radical cation. The ionization potential (IP) of the thiourea derivative is a determining factor for this pathway.
In the SPLET mechanism, the thiourea derivative first loses a proton to become an anion, which then donates an electron to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are the key thermodynamic parameters governing the SPLET pathway.
Computational studies on various thiourea derivatives have indicated that the preferred mechanism can be solvent-dependent. For instance, in nonpolar media, the HAT mechanism is often favored, while in polar solvents, the SPLET mechanism may become more prominent. The presence of the allyl and ethyl groups in this compound would influence the electronic properties and steric accessibility of the N-H protons, thereby modulating its antioxidant activity through these pathways.
Interactions with Biomolecules
Beyond direct enzyme inhibition, the biological effects of this compound can also be attributed to its interactions with other essential biomolecules, most notably proteins and metal ions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bond.edu.aujppres.com This method is widely used to understand the interactions between small molecules like this compound and their protein targets.
Studies on N-allylthiourea derivatives have shown that they can bind to the active sites of various proteins, including enzymes like epidermal growth factor receptor (EGFR). researchgate.net The binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The thiourea moiety is often involved in forming hydrogen bonds with amino acid residues such as glutamic acid, aspartic acid, and serine. The allyl and ethyl groups contribute to the hydrophobic interactions within the binding pocket.
The binding affinity, often expressed as a binding energy or a docking score, provides a quantitative measure of the strength of the interaction. Lower binding energies indicate a more stable protein-ligand complex. While specific binding affinity data for this compound with a wide range of proteins is not available, docking studies on analogous compounds provide valuable insights. For example, in a study of N-(allylcarbamothioyl)-3-chlorobenzamide with EGFR, the rerank score, which is related to the binding affinity, was found to be lower than that of the standard drug 5-fluorouracil, suggesting a potentially higher biological activity. researchgate.net
The following table illustrates the predicted binding affinities of some N-allylthiourea derivatives with a protein target.
| Compound | Protein Target | Rerank Score (kcal/mol) |
| N-(allylcarbamothioyl)-3-chlorobenzamide | EGFR (1M17) | -75.23 |
| N-(allylcarbamothioyl)-3,4-dichlorobenzamide | EGFR (1M17) | -80.45 |
| 5-Fluorouracil (Reference) | EGFR (1M17) | -45.67 |
Data is for representative N-allylthiourea derivatives and not this compound specifically. researchgate.net
Chelation is a process by which a molecule, known as a chelating agent, forms multiple coordinate bonds with a single central metal ion, forming a stable, ring-like structure called a chelate. nih.govbohrium.commdpi.comnih.govresearchgate.netcutm.ac.innih.govnih.gov Thiourea and its derivatives are known to act as chelating agents due to the presence of nitrogen and sulfur atoms, which can act as Lewis bases and donate electrons to metal ions. nih.govbohrium.commdpi.comnih.govresearchgate.net
The mechanistic basis of the chelation effect of this compound in biological systems involves its interaction with essential metal ions such as iron (Fe), copper (Cu), zinc (Zn), and others that are crucial for the function of many metalloenzymes. By binding to these metal ions, this compound can modulate the activity of these enzymes. For instance, if a metal ion is a necessary cofactor for an enzyme, chelation by the thiourea derivative can lead to the inhibition of that enzyme.
The coordination of thiourea derivatives to metal ions can occur in a monodentate fashion through the sulfur atom or in a bidentate fashion involving both the sulfur and one of the nitrogen atoms, forming a stable chelate ring. mdpi.com The stability of the metal-chelate complex is a critical factor in its biological effect. In some cases, the formation of a metal complex can enhance the biological activity of the parent compound. For example, metal complexes of thiourea derivatives have been investigated for their anticancer properties, where the chelation is believed to play a role in the mechanism of action. nih.govbohrium.comnih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel N-Allyl-N'-ethylthiourea Architectures for Specific Functions
The inherent flexibility of the thiourea (B124793) backbone provides a fertile ground for the synthesis of a vast array of derivatives with tailored functionalities. rsc.org Future research will likely focus on the strategic modification of the this compound structure to enhance its efficacy for specific applications, from medicinal chemistry to agriculture. nih.govacs.org
Key areas of exploration include:
Bioisosteric Replacements: Inspired by drug development programs for other thiourea-containing compounds, researchers are likely to explore the replacement of the thiourea moiety in this compound with other groups like cyanoguanidine or 2,2-diamino-1-nitroethene to modulate biological activity and reduce potential toxicity. nih.gov
Hybrid Molecules: The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties (e.g., pyrazole, thiazole (B1198619), pyran) is a promising strategy to develop compounds with dual or synergistic biological effects. mdpi.com
Metal Complexation: The nitrogen and sulfur atoms in the thiourea group are excellent ligating centers for a wide range of metal ions. mdpi.comannexechem.com Future work will likely involve the synthesis and characterization of novel metal complexes of this compound to explore their catalytic, medicinal, and material properties. mdpi.com The ability of thioureas to form stable complexes with metal ions is a key feature driving this research. annexechem.com
Table 1: Examples of Structural Modifications in Thiourea Derivatives and Their Functional Implications
| Structural Modification | Target Application | Rationale |
| Incorporation of heterocyclic rings (e.g., thiazole, pyridine) | Antimicrobial agents | Enhance biological activity and target specificity. nih.gov |
| Acylation of the thiourea backbone | Diverse biological activities | The acyl group can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. rsc.org |
| Formation of metal complexes (e.g., with Cu(II)) | Anticancer agents | Metal coordination can enhance the cytotoxic effects of the thiourea ligand. researchgate.net |
| Introduction of coumarin, anisaldehyde, or pinenes | Agrochemicals (fungicides) | Leveraging the advantageous characteristics of natural products to improve efficacy against various pathogens. acs.org |
This table is illustrative and provides examples from the broader class of thiourea derivatives.
Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in the design and development of new chemical entities. For this compound, in silico methods will accelerate the discovery of new derivatives with desired properties while reducing the reliance on time-consuming and expensive laboratory synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be crucial in establishing mathematical relationships between the structural features of this compound derivatives and their biological activities. researchgate.net This will enable the prediction of the activity of novel, unsynthesized compounds. researchgate.net QSAR is also a reliable method for estimating the potential toxicity of chemicals, which can guide the design of safer molecules. researchgate.net
Molecular Docking: This technique will be employed to predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.netndl.gov.in For instance, docking studies can elucidate how these molecules interact with the active site of a target protein, providing insights for the rational design of more potent inhibitors. researchgate.netnih.gov
ADMET Prediction: Computational tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules will be increasingly used. researchgate.net This will help in the early-stage identification of this compound derivatives with favorable pharmacokinetic profiles. researchgate.net
Table 2: Application of Computational Tools in Thiourea Derivative Research
| Computational Method | Objective | Predicted Outcome |
| QSAR | Predict biological activity based on chemical structure. | Identification of key structural features for enhanced efficacy. researchgate.net |
| Molecular Docking | Simulate the interaction between a ligand and a target protein. | Elucidation of binding modes and prediction of binding affinity. ndl.gov.in |
| ADMET Profiling | Predict the pharmacokinetic and toxicity properties of a compound. | Selection of candidates with desirable drug-like properties. researchgate.net |
This table provides a general overview of how these computational methods are applied to thiourea derivatives.
Integration with Materials Science for Functional Applications
The unique chemical properties of the thiourea moiety, such as its ability to form strong hydrogen bonds and coordinate with metal ions, make this compound an attractive building block for the development of functional materials. rsc.organnexechem.com
Emerging applications in materials science include:
Nonlinear Optical (NLO) Materials: Certain thiourea derivatives, like 1,3-diphenylthiourea, are promising candidates for NLO materials due to their electronic structure and high dipole moment. researchgate.net Future research could explore the NLO properties of this compound and its derivatives.
Heavy Metal Remediation: The sulfur and nitrogen atoms in the thiourea group can effectively chelate heavy metal ions. acs.org This property could be harnessed by incorporating this compound into polymer resins or other solid supports for the removal of toxic heavy metals like mercury, lead, and cadmium from contaminated water. acs.org
Sensors: The interaction of thiourea derivatives with specific analytes, such as metal ions, can lead to a detectable change in their optical or electrochemical properties. researchgate.net This forms the basis for the development of chemical sensors. Future work may focus on designing this compound-based fluorescent sensors for the detection of environmentally and biologically important species. nih.govresearchgate.net
Development of Advanced Analytical Platforms for Thiourea Research
As the research on this compound and its derivatives expands, the need for sophisticated analytical techniques for their characterization, separation, and quantification becomes more critical.
Chromatographic Methods: The development of robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods will be essential for the quality control and routine analysis of newly synthesized this compound derivatives, especially for separating structurally similar compounds. nih.gov
Spectroscopic Techniques: Advanced spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry, will continue to be vital for the unambiguous structural elucidation of novel this compound architectures and their metal complexes. nih.govresearchgate.netmdpi.com
Fluorescence Spectroscopy: The intrinsic fluorescence properties of some thiourea derivatives can be exploited for their quantification and for studying their interactions with biological targets or environmental analytes. nih.gov Future research may focus on developing fluorescence-based assays for this compound.
Table 3: Analytical Techniques for the Study of Thiourea Derivatives
| Analytical Technique | Application | Information Obtained |
| RP-HPLC | Separation and quantification of mixtures. | Purity of synthesized compounds, concentration in various matrices. nih.gov |
| NMR Spectroscopy (1H, 13C) | Structural characterization. | Detailed information about the molecular structure and connectivity of atoms. mdpi.com |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural features. nih.gov |
| Fluorescence Spectroscopy | Detection and quantification, binding studies. | Emission and excitation wavelengths, quantum yield, binding constants. nih.gov |
This table outlines common analytical methods used for the broader class of thiourea compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Allyl-N'-ethylthiourea, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : The synthesis typically involves reacting allylamine with ethyl isothiocyanate under controlled conditions. Key steps include maintaining anhydrous environments and precise stoichiometry. Post-synthesis, characterization relies on FT-IR (to confirm thiourea C=S stretching at ~1250–1350 cm⁻¹), ¹H/¹³C NMR (to identify allyl protons at δ 5.1–5.9 ppm and ethyl groups at δ 1.2–1.4 ppm), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How does the molecular structure of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The thiourea moiety (-NH-CS-NH-) acts as a bidentate ligand, coordinating through sulfur and nitrogen atoms. The allyl group introduces steric effects, while the ethyl chain modulates electron density. Studies on analogous thiourea complexes (e.g., Re(III) with N-ethylthiourea) show ligand lability, making it suitable for investigating ligand-exchange kinetics via UV-Vis spectroscopy or cyclic voltammetry .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a precursor in synthesizing bioactive thiourea derivatives. For example, substituted allylthioureas are screened for cytotoxicity using MCF-7 cell lines (via MTT assays) and evaluated for enzyme inhibition (e.g., urease or carbonic anhydrase) using spectrophotometric kinetic methods .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in nitrosyliron complexes, and what experimental approaches quantify these effects?
- Methodological Answer : Stability is assessed by monitoring NO release kinetics in solvents (e.g., DMSO, ethanol) using chemiluminescence NO detectors . Comparative studies show higher stability in aprotic solvents (e.g., DMSO) due to reduced solvolysis. Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots of decomposition rates at 25–60°C .
Q. What computational strategies are employed to predict the interaction mechanisms between this compound derivatives and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-protein interactions. For instance, docking studies with caspase-3 reveal binding affinities correlated with in vitro apoptosis assays. QM/MM simulations further elucidate transition states in enzymatic inhibition .
Q. How can contradictory cytotoxicity data for this compound analogs be reconciled across different studies?
- Methodological Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time). Meta-analyses using standardized datasets (e.g., PubChem BioAssay) and multivariate regression identify confounding variables. Cross-validation via 3D spheroid models improves reproducibility .
Q. What methodologies assess the ecological impact of this compound degradation products in aquatic systems?
- Methodological Answer : OECD 301F biodegradation tests measure mineralization rates, while LC-MS/MS identifies persistent metabolites. Acute toxicity to Daphnia magna is evaluated via 48-hour EC₅₀ assays. Sediment-water partitioning coefficients (log Kₒc) are determined using shake-flask methods .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
